Linker Length Optimization in PROTACs
The length of the PEG spacer is a critical determinant of PROTAC efficacy. In a direct head-to-head comparison of PROTACs with identical warheads and E3 ligase ligands but varying PEG linker lengths (PEG2, PEG3, and PEG4), the linker length was shown to dictate degradation activity. While all three linkers maintained similar target binding affinity (IC50 = 30-50 nM), the PEG3 variant exhibited the highest degradation activity for ERα [1]. A separate study on GSPT1 degraders demonstrated that molecules with a PEG2 linker could effectively degrade the target protein, while other PEG lengths were less effective or inactive, showing for the first time that GSPT1 degradation is dependent on PEG linker length [2]. This data underscores that Boc-NH-PEG2-C2-NHS ester provides a specific, defined PEG2 spacer length that is optimal for certain protein targets and cannot be assumed to be interchangeable with PEG3 or PEG4 alternatives.
| Evidence Dimension | PROTAC degradation activity as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG2 linker-containing PROTACs demonstrate selective degradation for specific targets (e.g., GSPT1). |
| Comparator Or Baseline | PEG3 linker-containing PROTACs showed highest ERα degradation activity; PEG4 and PEG2 linkers were less active for this target. PEG2 linkers were essential for GSPT1 degradation. |
| Quantified Difference | For ERα degradation, the PEG3 variant was most active (IC50 = 30-50 nM binding for all, but degradation varied). For GSPT1, PEG2 was uniquely active. |
| Conditions | In vitro cell-based assays for ERα degradation (MCF-7 cells) and GSPT1 degradation (various cell lines). |
Why This Matters
This evidence demonstrates that the PEG2 spacer length is not a generic property but a functional determinant, justifying the selection of Boc-NH-PEG2-C2-NHS ester over PEG3 or PEG4 alternatives when a PEG2 spacer is required for optimal target degradation.
- [1] MEDCHEM NEWS. Optimization of PEG Linker Length in Decoy Nucleic Acid-Type PROTACs. Vol. 33, No. 2, pp. 24-52, 2023. View Source
- [2] G. Meunier, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. View Source
